molecular formula C22H23ClN2O4S B3006927 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine CAS No. 862738-42-9

4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine

Cat. No. B3006927
CAS RN: 862738-42-9
M. Wt: 446.95
InChI Key: XOGCSQMPGBBIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a complex organic molecule that likely contains an oxazole ring, a sulfonyl group, and a morpholine moiety. The presence of a 4-chlorophenyl group suggests that the compound may exhibit certain electronic effects due to this substituent. The oxazole ring is a five-membered heterocyclic compound containing both nitrogen and oxygen, which can contribute to the compound's chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the condensation of sulfonyl-benzoyl chlorides with specific amines, followed by cyclodehydration to form the oxazole ring . In the case of the compound , a similar approach may be used, starting with a chlorophenyl-based compound and introducing the morpholine and tolyl groups at the appropriate steps to achieve the final structure.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is known to influence the electronic distribution across the molecule. The sulfonyl group attached to the chlorophenyl ring can transmit electronic effects to the oxazole, potentially affecting the molecule's spectral and luminescence properties . The morpholine ring, being a heterocycle containing nitrogen, could contribute to the compound's basicity and solubility in polar solvents.

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the functional groups present. The sulfonyl group could undergo various reactions, such as the formation of sulfonamides, sulfonic esters, and salts . The oxazole ring might participate in nucleophilic substitution reactions, given the presence of an electron-withdrawing sulfonyl group that could activate the ring towards such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and overall molecular structure. The presence of the dimethylamino group could enhance the solubility in polar solvents, and the compound might exhibit salvation fluorochromia, where changes in solvent polarity lead to shifts in fluorescence emission . The chlorophenyl group could contribute to the compound's lipophilicity, affecting its solubility and potential interactions with biological targets.

The synthesis of related sulfonamide compounds has been reported to involve multiple steps, including esterification, hydrazination, and cyclization, leading to the formation of thiadiazole derivatives . These compounds have shown some biological activity, such as anti-tobacco mosaic virus activity, which suggests that the compound might also possess biological properties worth investigating.

Scientific Research Applications

Oxazoline Complexes and Catalysis

Oxorhenium(V) complexes featuring phenolate-oxazoline ligands demonstrate significant catalytic activity in oxygen atom transfer reactions. These activities are influenced by the orientation of the phenolate-oxazoline ligands, showcasing the compound's role in enhancing catalytic efficiency for environmental and industrial applications (Schachner et al., 2014).

Fluorescent Molecular Probes

The compound contributes to the development of new fluorescent solvatochromic dyes. Such dyes exhibit strong solvent-dependent fluorescence, advantageous for creating sensitive fluorescent molecular probes. These probes are pivotal in studying biological events and processes, highlighting the compound's relevance in bioimaging and diagnostics (Diwu et al., 1997).

Heterocyclic Polyimides

Research into optically active heterocyclic polyimides incorporating the compound has yielded materials with exceptional optical activity and thermal stability. Such materials find applications in advanced polymer science, where the manipulation of optical properties is crucial for the development of novel materials (Mallakpour et al., 2001).

Pesticide Design

The structure of oxazoline derivatives, including the compound , has been instrumental in the design and synthesis of new pesticides. These derivatives exhibit significant acaricidal and insecticidal activities, underscoring the compound's potential in contributing to safer and more effective agricultural practices (Yu et al., 2016).

properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGCSQMPGBBIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.